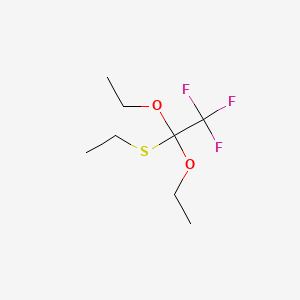
(2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a synthetic compound that belongs to the class of fluorinated pyrrolidines. This compound is characterized by the presence of a fluorine atom at the 4-position of the pyrrolidine ring and a carboxamide group at the 2-position. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials.
Fluorination: The introduction of the fluorine atom at the 4-position is achieved through selective fluorination reactions. Common reagents for this step include N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Carboxamide Formation: The carboxamide group is introduced by reacting the fluorinated pyrrolidine with an appropriate amide-forming reagent, such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient fluorination and carboxamide formation, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
(2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms of the carboxamide group.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
科学研究应用
(2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine atom.
作用机制
The mechanism of action of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target. The carboxamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
(2S)-Pyrrolidine-2-carbonitrile hydrochloride: Similar structure but with a nitrile group instead of a carboxamide.
(2S)-2-Amino-N,3,3-trimethylbutanamide hydrochloride: Contains an amino group and a different alkyl substitution pattern.
(1S,2S)-trans-2-Aminocyclopentanol hydrochloride: A cyclopentanol derivative with different ring structure and functional groups.
Uniqueness
(2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is unique due to the presence of the fluorine atom at the 4-position, which imparts distinct chemical and biological properties. The combination of the fluorine atom and the carboxamide group enhances its potential for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C5H10ClFN2O |
|---|---|
分子量 |
168.60 g/mol |
IUPAC 名称 |
(2S)-4-fluoropyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C5H9FN2O.ClH/c6-3-1-4(5(7)9)8-2-3;/h3-4,8H,1-2H2,(H2,7,9);1H/t3?,4-;/m0./s1 |
InChI 键 |
YIEACUBSPQGCLW-LXNQBTANSA-N |
手性 SMILES |
C1[C@H](NCC1F)C(=O)N.Cl |
规范 SMILES |
C1C(CNC1C(=O)N)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


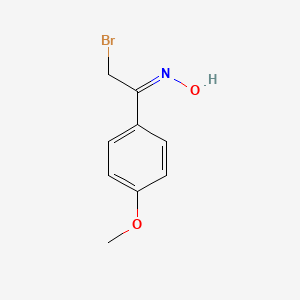
![2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12851619.png)
![1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B12851627.png)
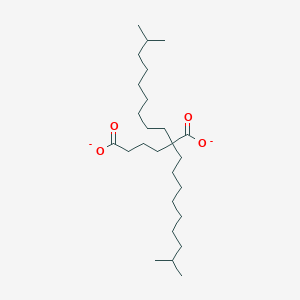
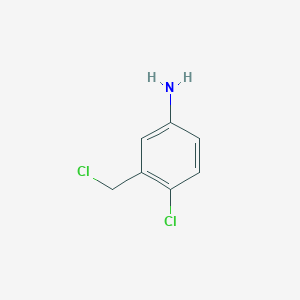
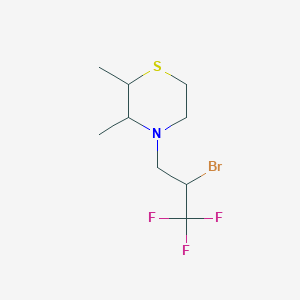
![6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12851639.png)

![8-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12851649.png)

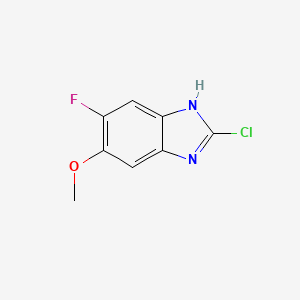
![2-Chloro-N-(4-methoxy-phenyl)-N-[(4-methoxy-phenylcarbamoyl)-methyl]-acetamide](/img/structure/B12851681.png)
